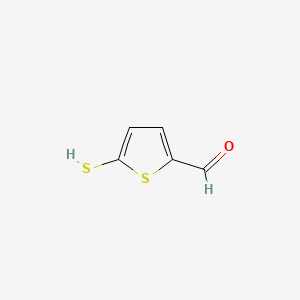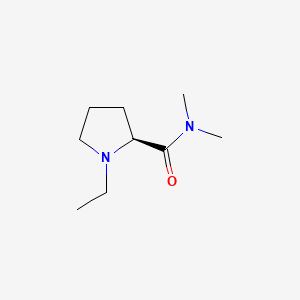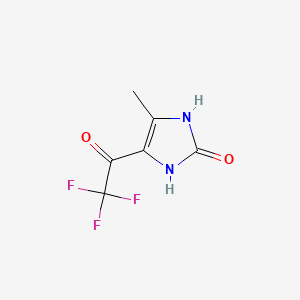![molecular formula C12H14Br2O2 B566607 Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- CAS No. 101329-30-0](/img/structure/B566607.png)
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is an organic compound with the molecular formula C19H16Br4O4. It is known for its unique structure, which includes a dibromo-substituted phenoxy group and an oxirane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- typically involves the reaction of 2,6-dibromo-4-(propan-2-yl)phenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The dibromo groups can be reduced to form the corresponding phenol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studies of enzyme inhibition and protein modification. The dibromo groups also contribute to its biological activity by enhancing its binding affinity to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[1-Methylethylidene]bis[2,6-dibromo-4-(oxiran-2-ylmethoxy)phenyl]: Similar structure with additional oxirane rings.
2,6-Dibromo-4-(propan-2-yl)phenol: Lacks the oxirane ring but shares the dibromo-phenoxy structure.
Tetrabromobisphenol A diglycidyl ether: Contains multiple bromine atoms and oxirane rings, used in similar applications.
Uniqueness
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is unique due to its specific combination of a dibromo-phenoxy group and an oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
101329-30-0 |
|---|---|
Fórmula molecular |
C12H14Br2O2 |
Peso molecular |
350.05 |
Nombre IUPAC |
2-[(2,6-dibromo-4-propan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-7(2)8-3-10(13)12(11(14)4-8)16-6-9-5-15-9/h3-4,7,9H,5-6H2,1-2H3 |
Clave InChI |
HGBISNAFZQLYPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OCC2CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
![2H-Cyclonon[d]isoxazole(9CI)](/img/structure/B566526.png)

![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)




